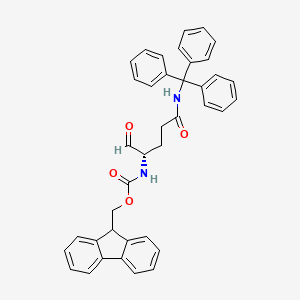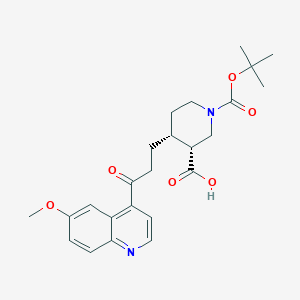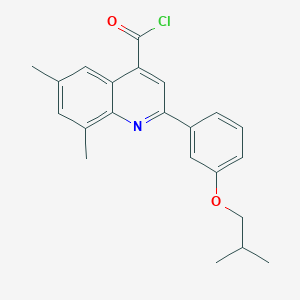
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as 4-CMC-Cl, is an organochlorine compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound. 4-CMC-Cl has been studied for its potential applications in medicine, pharmacology, and biochemistry. In particular, it has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which plays a role in the breakdown of the neurotransmitter acetylcholine. 4-CMC-Cl is also known to possess anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Facile Synthesis of Derivatives
One application involves the synthesis of complex chemical derivatives. Elkholy and Morsy (2006) described the synthesis of tetrahydropyrimido quinoline derivatives using related compounds, showcasing the potential of quinoline derivatives in creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Elkholy & Morsy, 2006).
Electrocatalytic Reduction
A study by Isse, Ferlin, and Gennaro (2005) investigated the electrocatalytic reduction of arylethyl chlorides, which are structurally similar to the compound , demonstrating its potential use in electrochemical reactions, particularly in the synthesis of anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).
Luminescent Properties and Catalysis
Xu et al. (2014) focused on the synthesis and characterization of cyclometalated complexes with luminescent properties and their application in coupling reactions. This research highlights the potential use of quinoline derivatives in developing new materials with specific luminescent properties and applications in catalysis (Xu et al., 2014).
Corrosion Inhibition
Singh, Srivastava, and Quraishi (2016) explored the use of quinoline derivatives as corrosion inhibitors. Their research indicated the effectiveness of these compounds in protecting metals against corrosion, a critical aspect in material science and industrial applications (Singh, Srivastava, & Quraishi, 2016).
Propriétés
IUPAC Name |
6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWIRHNYVXNHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



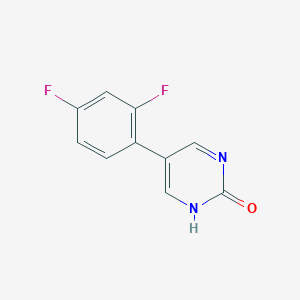
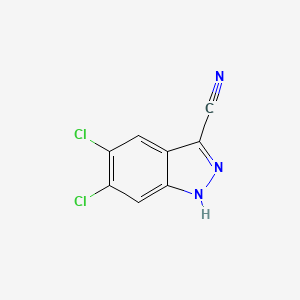
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
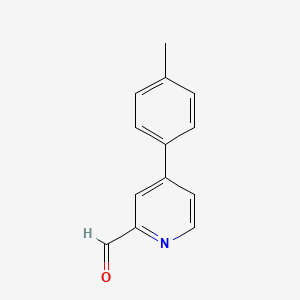
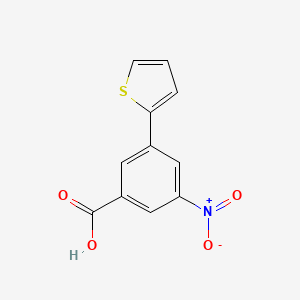
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
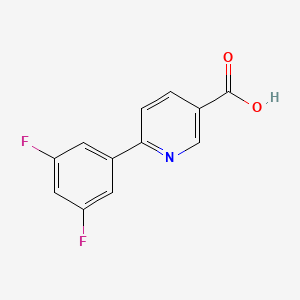
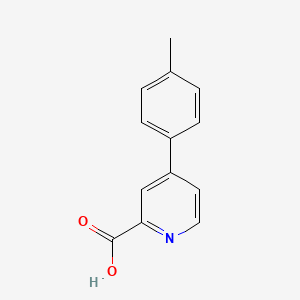
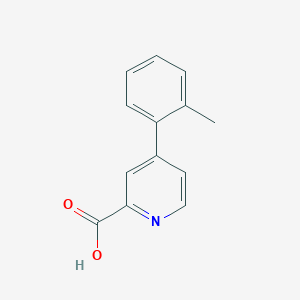
![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)


